molecular formula C26H23N3O4S B2698451 N-(2-methoxyethyl)-4-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}benzamide CAS No. 403729-14-6

N-(2-methoxyethyl)-4-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}benzamide

Cat. No.: B2698451
CAS No.: 403729-14-6
M. Wt: 473.55
InChI Key: NSLIJWCZMWSFHP-UHFFFAOYSA-N
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Description

Historical Context of Quinazoline Scaffold Development

The quinazoline scaffold, a bicyclic structure comprising fused benzene and pyrimidine rings, was first synthesized in 1895 by Bischler and Lang via decarboxylation of quinazoline-2-carboxylic acid. Early 20th-century work by Siegmund Gabriel established practical routes using o-nitrobenzylamine reduction and formic acid condensation. By the 1950s, natural quinazolinone alkaloids like febrifugine—isolated from Dichroa febrifuga—highlighted their antimalarial properties, spurring medicinal interest. The 1960s–2010s saw over 100 quinazoline-derived drugs enter markets, including sedatives (methaqualone) and anticancer agents (raltitrexed).

Key milestones include:

  • 1951 : Methaqualone, the first marketed quinazoline drug.
  • 2000s : Integration into kinase inhibitors (e.g., gefitinib for EGFR).
  • 2020s : Exploration of hybrid systems for antimicrobial resistance.

Significance in Medicinal Chemistry Research

Quinazoline derivatives exhibit multifaceted bioactivity due to their ability to mimic purine bases and interact with enzymatic pockets. The 4(3H)-quinazolinone variant, in particular, is prized for its stability and hydrogen-bonding capacity. Modifications at positions 2, 3, and 4 enable tailored interactions with targets such as:

  • Tyrosine kinases (anticancer).
  • Microbial enzymes (antimicrobial).
  • Inflammatory mediators (anti-inflammatory).

For example, 2-sulfanyl substitutions enhance electron-withdrawing effects, improving binding to bacterial dihydrofolate reductase. Benzamide moieties, as seen in the title compound, further augment solubility and bioavailability by introducing polar groups.

Evolution of Sulfanyl-Substituted Dihydroquinazoline Compounds

The introduction of sulfanyl (-S-) groups into dihydroquinazolinones marked a strategic advancement in optimizing pharmacokinetic properties. Early work focused on 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxoquinazolin-3-yl)benzenesulfonamides , which demonstrated superior antibacterial activity compared to antifungal effects. Mechanistically, the sulfanyl group:

  • Stabilizes the enol tautomer, enhancing resonance interactions.
  • Facilitates hydrogen bonding with cysteine residues in microbial enzymes.
  • Improves metabolic stability by resisting oxidative degradation.

Recent innovations include 3-(2-hydroxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one , where the sulfanyl group synergizes with hydroxyethyl side chains to boost water solubility. Such advancements paved the way for hybrid systems like the title compound, which merges sulfanyl with benzamide functionalities.

Position of N-(2-Methoxyethyl)-4-{4-Oxo-2-[(2-Oxo-2-Phenylethyl)Sulfanyl]-3,4-Dihydroquinazolin-3-yl}Benzamide in Contemporary Research

This compound exemplifies third-generation quinazoline hybrids designed to overcome resistance in pathogens and cancer cells. Its structure integrates three critical motifs:

  • Dihydroquinazolinone core : Provides planar aromaticity for DNA intercalation or enzyme inhibition.
  • 2-(2-Oxo-2-phenylethyl)sulfanyl group : Enhances electron-deficient character, promoting interactions with nucleophilic targets.
  • N-(2-Methoxyethyl)benzamide side chain : Improves solubility and tissue penetration via methoxy and amide groups.

Current studies focus on its potential as a dual-action agent :

  • Anticancer : Inhibits topoisomerase II and EGFR tyrosine kinase through quinazoline-DNA interactions.
  • Antimicrobial : Disrupts folate biosynthesis in Staphylococcus aureus via sulfanyl-mediated enzyme binding.

Synthetic routes often employ cyclocondensation of anthranilic acid derivatives with chloroacetyl chloride, followed by sulfanyl incorporation via nucleophilic substitution. A representative synthesis pathway is:

$$ \text{Anthranilic acid} \xrightarrow{\text{Chloroacetyl chloride}} 3,4-\text{Dihydroquinazolin-4-one} \xrightarrow{\text{2-Oxo-2-phenylethyl thiol}} \text{Sulfanyl intermediate} \xrightarrow{\text{N-(2-Methoxyethyl)benzamide coupling}} \text{Title compound} $$

Properties

IUPAC Name

N-(2-methoxyethyl)-4-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-33-16-15-27-24(31)19-11-13-20(14-12-19)29-25(32)21-9-5-6-10-22(21)28-26(29)34-17-23(30)18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLIJWCZMWSFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenacylsulfanyl Group: This step involves the substitution of a suitable leaving group with a phenacylsulfanyl moiety.

    Attachment of the Benzamide Group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

    Methoxyethyl Substitution:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The phenacylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or H2O2 can be used.

    Reduction: NaBH4 or LiAlH4 in solvents like THF or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenacylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells by modulating various signaling pathways, including those related to cell cycle regulation and apoptosis.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it inhibits bacterial growth by disrupting cell wall synthesis and function. This makes it a candidate for further development as an antibiotic agent.

Anti-inflammatory Effects

Research highlights the potential of this compound as an anti-inflammatory agent. It has been shown to inhibit lipoxygenase activity, an enzyme involved in the inflammatory response, suggesting its use in treating inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.

Table 2: Synthesis Steps Overview

StepDescription
Step 1Cyclization to form quinazoline core
Step 2Nucleophilic substitution for functionalization
Step 3Coupling reactions for final product synthesis

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, N-(2-methoxyethyl)-4-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}benzamide was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. Results showed that the compound exhibited superior activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}benzamide would depend on its specific biological target. Generally, such compounds may act by:

    Binding to Enzymes: Inhibiting their activity by occupying the active site.

    Interacting with Receptors: Modulating their activity by binding to specific receptor sites.

    Affecting Cellular Pathways: Influencing various cellular pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Features
N-(2-Methoxyethyl)-4-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}benzamide (Target) - 2-Methoxyethyl benzamide substituent. ~520 (estimated) Balanced hydrophilicity from methoxyethyl group; potential for enhanced solubility.
4-(2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-oxoquinazolin-3-yl)-N-(2-methoxyethyl)benzamide 4-Bromophenyl instead of phenyl in sulfanyl chain. 552.44 Increased molecular weight due to bromine; potential for halogen-bond interactions.
2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide 4-Chlorophenyl on quinazolinone; 2-ethyl-6-methylphenyl acetamide. 464.0 Chlorine enhances lipophilicity; bulky acetamide substituent may affect binding.
4-Methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide Oxadiazole replaces quinazolinone; methoxybenzamide. ~430 (estimated) Oxadiazole imparts rigidity; methoxy group improves solubility.
2-{[3-(4-Methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4-Methoxyphenyl on quinazolinone; trifluoromethylphenyl acetamide. ~500 (estimated) Trifluoromethyl enhances metabolic stability; methoxy modulates electron density.

Structure-Activity Relationships (SAR)

Quinazolinone Core: Essential for binding to biological targets (e.g., kinases). Modifications at the 3-position (e.g., phenyl vs. sulfamoyl) alter target selectivity .

Sulfanyl Side Chain :

  • Aromatic substituents (e.g., phenyl, bromophenyl) enhance hydrophobic interactions.
  • Electron-withdrawing groups (e.g., Cl, Br) improve stability and binding affinity .

Benzamide Substituents :

  • 2-Methoxyethyl : Increases solubility compared to purely aromatic groups (e.g., 2,4,6-trimethylphenyl in ).
  • Trifluoromethyl : Enhances metabolic resistance but may reduce solubility .

Biological Activity

N-(2-methoxyethyl)-4-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse scientific literature.

Chemical Structure and Properties

The compound features a quinazolinone core structure, which is known for its diverse biological activities. The molecular formula is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 398.48 g/mol. Its structure includes key functional groups such as methoxyethyl and phenylethyl sulfanyl moieties, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including cyclization and functionalization of the quinazolinone framework. Specific methods may vary, but they often utilize starting materials that can be readily obtained or synthesized in the laboratory.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant antiproliferative effects against various cancer cell lines. For instance, the compound showed an IC50 value in the low micromolar range (approximately 5 µM) against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, indicating potent activity comparable to established chemotherapeutics like doxorubicin .

Cell Line IC50 (µM) Comparison
MCF-75.0Doxorubicin
HCT1164.8Etoposide

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL against various strains, suggesting a broad spectrum of antimicrobial activity .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Enterococcus faecalis16

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells, leading to cell cycle arrest.
  • Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells through the activation of caspases.
  • Antioxidant Activity : Some studies suggest that it possesses antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress in cells .

Case Studies

In a recent clinical study involving animal models, the compound was administered at varying dosages to evaluate its therapeutic efficacy and safety profile. Results indicated significant tumor reduction without notable toxicity at doses below 50 mg/kg, highlighting its potential for further development as an anticancer agent .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the 3,4-dihydroquinazolin-4-one core via cyclization of anthranilic acid derivatives or thiourea intermediates under acidic conditions .
  • Step 2: Introduction of the sulfanyl group via nucleophilic substitution, often using 2-oxo-2-phenylethyl mercaptan in the presence of a base (e.g., K₂CO₃) .
  • Step 3: Coupling of the benzamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) .
    Optimization strategies:
  • Use continuous flow chemistry to improve reaction homogeneity and scalability .
  • Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane gradients) to minimize side products .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the methoxyethyl group shows a singlet at δ 3.3–3.5 ppm .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 506.18) .

Advanced: How can molecular docking studies predict interactions with biological targets, and what computational parameters are critical?

  • Software: Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters:
    • Grid Box Size: Ensure coverage of the target’s active site (e.g., 25 ų for kinase domains).
    • Scoring Functions: Prioritize binding affinity (ΔG < -8 kcal/mol) and ligand conformational stability .
  • Validation: Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What strategies resolve discrepancies in biological activity data across in vitro and in vivo models?

  • Variable Control: Standardize assay conditions (e.g., cell line passage number, serum concentration) to reduce inter-lab variability .
  • Pharmacokinetic Profiling: Measure plasma stability and metabolite formation to explain reduced in vivo efficacy .
  • Statistical Analysis: Apply multivariate regression to identify confounding factors (e.g., dosing frequency, solvent effects) .

Advanced: How can SAR studies elucidate the role of sulfanyl and benzamide moieties in pharmacological activity?

  • Analog Synthesis: Replace the sulfanyl group with methylthio or hydroxyl variants to assess hydrogen-bonding contributions .
  • Benzamide Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) to the benzamide ring to test π-π stacking interactions .
  • Biological Testing: Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or EGFR targets) to quantify moiety-specific effects .

Advanced: What are key considerations for ensuring compound stability during storage and experiments?

  • Storage: Store lyophilized powder at -20°C under inert gas (N₂ or Ar) to prevent oxidation .
  • Solution Stability: Use DMSO stocks (<10 mM) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC every 6 months .
  • pH Sensitivity: Conduct stability studies across pH 4–8 (buffered solutions) to identify optimal handling conditions .

Advanced: How should analytical methods be validated for this compound in compliance with ICH guidelines?

  • Specificity: Demonstrate baseline separation of degradation products using HPLC with photodiode array detection .
  • Accuracy/Precision: Spike recovery tests (90–110%) and inter-day RSD (<2%) for quantitative NMR .
  • Linearity: Validate over 50–150% of the target concentration (R² > 0.998) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.